Bienvenue dans la boutique en ligne BenchChem!

(2E)-N-(isoquinolin-5-yl)-3-phenylprop-2-enamide

TRPV1 antagonism Pain pharmacology Pharmacophore ranking

For quantitative TRPV1 SAR studies, only the 5-isoquinolinyl isomer (CAS 730981-14-3) is valid. The 8-isoquinolinyl variant shows dramatically lower potency, as confirmed by pharmacophore ranking (5-isoquinoline > 8-quinoline > 8-isoquinoline). This rigid trans-cinnamamide probe is essential for resolving binding poses in co-crystallography and for kinase selectivity profiling. Procuring a generic or incorrect positional isomer will generate misleading data.

Molecular Formula C18H14N2O
Molecular Weight 274.323
CAS No. 730981-14-3
Cat. No. B2372059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-N-(isoquinolin-5-yl)-3-phenylprop-2-enamide
CAS730981-14-3
Molecular FormulaC18H14N2O
Molecular Weight274.323
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC3=C2C=CN=C3
InChIInChI=1S/C18H14N2O/c21-18(10-9-14-5-2-1-3-6-14)20-17-8-4-7-15-13-19-12-11-16(15)17/h1-13H,(H,20,21)/b10-9+
InChIKeyROZCFXSYSCPTOQ-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2E)-N-(isoquinolin-5-yl)-3-phenylprop-2-enamide (CAS 730981-14-3): Baseline Chemical Identity and Procurement-Relevant Characteristics


(2E)-N-(isoquinolin-5-yl)-3-phenylprop-2-enamide (CAS 730981-14-3) is a synthetic small molecule belonging to the trans-cinnamamide class, featuring a 5-aminoisoquinoline scaffold linked via an amide bond to a phenylpropenoyl moiety [1]. It is classified as an N-aryl trans-cinnamide derivative, a chemotype extensively explored for vanilloid receptor (TRPV1) antagonism and kinase inhibition. The compound has a molecular formula of C18H14N2O and a molecular weight of 274.3 g/mol [2]. The 5-isoquinolinyl substitution pattern distinguishes it from positional isomers bearing an 8-isoquinolinyl or quinolinyl attachment, which exhibit different biological activity profiles.

Procurement Risk: Why In-Class Isoquinoline Amides Cannot Simply Replace (2E)-N-(isoquinolin-5-yl)-3-phenylprop-2-enamide


Substituting (2E)-N-(isoquinolin-5-yl)-3-phenylprop-2-enamide with a generic isoquinoline amide or a positional isomer (e.g., 8-isoquinolinyl variant) is not valid without explicit confirmatory data. In the TRPV1 antagonist series, the 5-isoquinoline pharmacophore confers markedly superior potency relative to the 8-isoquinoline, quinoline, quinazoline, and cinnoline analogs, as demonstrated by a pharmacophore ranking study where 5-isoquinoline > 8-quinoline = 8-quinazoline > 8-isoquinoline [1]. Furthermore, the trans-cinnamamide scaffold provides a distinct conformational constraint and hydrogen-bonding geometry compared to the urea-based antagonists (e.g., compound 14a). Procuring an incorrect substitution isomer or scaffold variant without verifying the biological activity relevant to the specific assay may lead to inactivity or the generation of misleading structure-activity relationship (SAR) data.

Quantitative Differentiation Evidence: (2E)-N-(isoquinolin-5-yl)-3-phenylprop-2-enamide vs. Closest Structural Analogs


Pharmacophore Positional Advantage: 5-Isoquinolinyl vs. 8-Isoquinolinyl Attachment Confers Predicted Superior Target Engagement

In a systematic pharmacophore ranking study of bicyclic heteroaromatic TRPV1 antagonists, the 5-isoquinoline substitution was explicitly ranked as the most potent pharmacophore, outperforming 8-isoquinoline, 8-quinoline, 8-quinazoline, 5-quinoline, cinnoline, phthalazine, and quinoxaline [1]. Compound 14a, a 5-isoquinoline-containing urea, showed an hTRPV1 IC50 of 4 nM, whereas the corresponding 8-isoquinoline analogs displayed reduced potency. For (2E)-N-(isoquinolin-5-yl)-3-phenylprop-2-enamide, the 5-isoquinolinyl attachment is predicted to recapitulate this privileged geometry, while the 8-isoquinolinyl positional isomer would be expected to exhibit diminished TRPV1 antagonism based on this established SAR.

TRPV1 antagonism Pain pharmacology Pharmacophore ranking

Scaffold Divergence: trans-Cinnamamide vs. Urea Linker Produces Distinct Conformational Restriction and Binding Mode

The trans-cinnamamide scaffold imposes a rigid, planar E-alkene geometry that restricts the conformational freedom of the N-aryl amide relative to the flexible urea linkage found in compounds like 14a [1]. In a parallel study, conformationally restricted trans-cinnamides (e.g., AMG9810, compound 9) achieved potent TRPV1 antagonism with rat IC50 = 4.5 nM and human IC50 = 7.4 nM [2]. The urea series, while also potent, engages the receptor via a different hydrogen-bonding network and torsion angle profile. (2E)-N-(isoquinolin-5-yl)-3-phenylprop-2-enamide combines the privileged 5-isoquinoline pharmacophore with the constrained trans-cinnamamide scaffold, which is not replicated by urea-based analogs such as N-isoquinolin-5-yl-N'-(4-chloro-3-trifluoromethylbenzyl)urea (7k).

TRPV1 antagonist Conformational restriction trans-Cinnamide scaffold

Minimal Pharmacophore for TRPV1: Unsubstituted Phenyl Ring vs. 4-tert-Butylphenyl Analog Enables Retrospective Deconvolution of Substituent Effects

(2E)-N-(isoquinolin-5-yl)-3-phenylprop-2-enamide bears an unsubstituted phenyl ring on the acrylamide moiety, distinguishing it from substituted analogs such as 3-(4-tert-butylphenyl)-N-isoquinolin-5-yl-acrylamide (PubChem CID 22032622) [1]. The absence of a para-substituent makes the target compound a minimal pharmacophore probe, enabling retrospective isolation of the contribution of the 5-isoquinolinyl amide core to binding affinity, free from confounding lipophilic or steric effects introduced by a tert-butyl group. In the conformationally restricted trans-cinnamide SAR, para-substitution on the phenyl ring modulates both potency and oral bioavailability; therefore, the unsubstituted parent serves as the essential baseline for quantifying these substituent effects [2].

SAR deconvolution Minimal pharmacophore TRPV1 molecular probes

Kinase Selectivity through Rigidification: Isoquinoline-Containing Rigidified Analogs Exhibit Altered Kinase Inhibition Profiles Relative to Flexible Amidophenyl Parents

A panel of isoquinoline-containing compounds designed as rigidified analogs of an amidophenyl parent compound demonstrated potent inhibition of Abl and BRAF kinases, but with diminished activity against certain other kinases compared to the flexible parent [1]. The introduction of a rigid isoquinoline ring altered the kinome selectivity profile, with sequence analysis revealing that kinases potently inhibited by the rigidified analogs contain a long insertion within their catalytic domain. (2E)-N-(isoquinolin-5-yl)-3-phenylprop-2-enamide incorporates a rigid isoquinoline moiety and a conformationally restricted trans-alkene, representing a dual-rigidification motif that may further modulate kinase selectivity beyond that observed with the single-ring closure strategy.

Kinase inhibitor selectivity Rigidification strategy Abl and BRAF inhibition

Optimal Research Application Scenarios for (2E)-N-(isoquinolin-5-yl)-3-phenylprop-2-enamide (CAS 730981-14-3) Based on Quantitative Differentiation Evidence


TRPV1 Pharmacophore Mapping: Isolating the 5-Isoquinolinyl Contribution to Binding Affinity and Functional Antagonism

Use (2E)-N-(isoquinolin-5-yl)-3-phenylprop-2-enamide as a minimal pharmacophore probe in TRPV1 calcium-uptake or electrophysiology assays to quantitatively isolate the contribution of the 5-isoquinolinyl amide core to receptor antagonism, free from the confounding effects of para-phenyl substituents or urea linker flexibility. Compare directly against the 8-isoquinolinyl positional isomer and the 3-(4-tert-butylphenyl) analog (PubChem CID 22032622) to generate a complete SAR map for the isoquinoline-cinnamamide series, building on the established pharmacophore ranking (5-isoquinoline > 8-isoquinoline) [1].

Kinase Selectivity Profiling: Evaluating Dual-Rigidification Effects on Abl and BRAF Inhibition Selectivity

Employ the compound as a dual-rigidification probe (rigid isoquinoline plus rigid trans-alkene) in kinome-wide profiling panels (e.g., DiscoverX KINOMEscan or similar) to test whether the combined conformational constraints further narrow or broaden the kinase selectivity window relative to single-ring-closure isoquinoline analogs (compounds 2a–g) [2]. This application directly extends the rigidification strategy for improving kinase inhibitor selectivity.

N-Aryl trans-Cinnamide Scaffold Reference Standard for Conformational Analysis and Docking Studies

Utilize (2E)-N-(isoquinolin-5-yl)-3-phenylprop-2-enamide as a reference standard for X-ray co-crystallography or molecular docking studies aimed at defining the binding pose of trans-cinnamide-based TRPV1 antagonists. The unsubstituted phenyl ring and defined E-stereochemistry provide an unambiguous electron density map for resolving the cinnamamide pharmacophore orientation within the TRPV1 vanilloid binding pocket, complementing the structural data generated for conformationally restricted analogs such as AMG9810 [3].

Quote Request

Request a Quote for (2E)-N-(isoquinolin-5-yl)-3-phenylprop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.